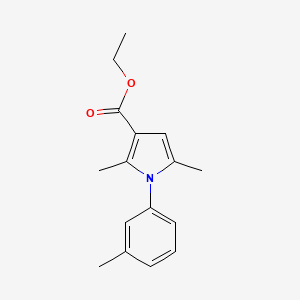![molecular formula C16H15ClN2O B6605419 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one CAS No. 2241127-77-3](/img/structure/B6605419.png)
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
The synthesis of 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield secondary amines. Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
科学研究应用
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it is explored for its potential as an antihistamine, antipsychotic, and antidepressant agent. Its piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances, making it a valuable scaffold in drug design .
In biology, this compound is investigated for its antimicrobial, antiviral, and anticancer activities. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines, making it a potential candidate for the development of new therapeutic agents .
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
作用机制
The mechanism of action of 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one is primarily attributed to its interaction with specific molecular targets and pathways. In the context of its antipsychotic and antidepressant activities, the compound is believed to modulate neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This modulation leads to altered neurotransmitter levels, which can alleviate symptoms of psychiatric disorders .
In its antimicrobial and antiviral applications, the compound is thought to disrupt the integrity of microbial cell membranes or inhibit viral replication by targeting specific enzymes or proteins essential for pathogen survival .
相似化合物的比较
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one can be compared with other piperazine derivatives such as aripiprazole, quetiapine, and indinavir. These compounds share the piperazine core structure but differ in their substituents and overall molecular architecture, leading to variations in their pharmacological profiles and applications.
For instance, aripiprazole is an antipsychotic agent used in the treatment of schizophrenia and bipolar disorder, while quetiapine is another antipsychotic with a broader spectrum of activity. Indinavir, on the other hand, is an antiretroviral drug used in the treatment of HIV/AIDS .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further exploration in various scientific and industrial applications.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-16(20)19-10-9-18-15/h1-8,15,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYSMBTQPEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoicacid](/img/structure/B6605372.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)



